2-(4-chlorophenyl)-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide
Description
2-(4-Chlorophenyl)-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide is a synthetic acetamide derivative featuring a pyrimidine core substituted with a morpholine ring, methyl groups, and a 4-chlorophenyl acetamide moiety. Its structure combines heterocyclic and aryl components, a design common in bioactive compounds targeting agricultural or pharmaceutical applications. The morpholine group may enhance solubility, while the chlorophenyl substituent could influence binding affinity to biological targets.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2/c1-12-17(22-16(24)11-14-3-5-15(19)6-4-14)13(2)21-18(20-12)23-7-9-25-10-8-23/h3-6H,7-11H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNBBJVFEZMLHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl ring to introduce the chlorine atom at the para position.
Introduction of the Acetamide Group: The chlorophenyl intermediate is then reacted with acetic anhydride or acetyl chloride to introduce the acetamide group.
Formation of the Morpholinopyrimidinyl Group: The final step involves the reaction of the intermediate with a morpholinopyrimidine derivative under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.
| Reaction Conditions | Products | Yield | Mechanistic Notes |
|---|---|---|---|
| 6M HCl, reflux, 6 h | 4-Chlorophenylacetic acid + 5-amino-4,6-dimethyl-2-morpholinopyrimidine | 78% | Acid-catalyzed nucleophilic attack on the carbonyl carbon, leading to C–N bond cleavage. |
| 2M NaOH, 80°C, 4 h | Sodium 4-chlorophenylacetate + 5-amino-4,6-dimethyl-2-morpholinopyrimidine | 85% | Base-mediated hydrolysis via tetrahedral intermediate formation. |
Key Observations :
-
The morpholine ring remains intact during hydrolysis due to its stability under these conditions.
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Substituents on the pyrimidine ring (methyl groups) sterically hinder hydrolysis kinetics compared to unsubstituted analogs.
Nucleophilic Substitution at the Pyrimidine Ring
The electron-deficient C2 position of the pyrimidine ring is susceptible to nucleophilic substitution, facilitated by electron-donating methyl and morpholine groups.
Mechanistic Insights :
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The morpholine’s lone pair enhances pyrimidine ring activation, directing nucleophiles to the C2 position.
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Steric effects from methyl groups slow substitution rates compared to non-methylated analogs.
Electrophilic Aromatic Substitution (EAS)
The 4-chlorophenyl group participates in EAS, though reactivity is moderated by the electron-withdrawing chlorine substituent.
Limitations :
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Steric hindrance from the pyrimidine-morpholine system reduces reaction efficiency at higher temperatures.
Oxidation:
The benzylic CH₂ in the acetamide linker is oxidizable:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄, H₂O, Δ | 4 h, pH 7 | 2-(4-Chlorophenyl)-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)glyoxylic acid | 65% |
Reduction:
The acetamide carbonyl can be reduced to a methylene group:
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄, THF | Reflux, 8 h | 2-(4-Chlorophenyl)-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)ethylamine | 58% |
Metal Coordination Chemistry
The morpholine’s oxygen and pyrimidine’s nitrogen atoms act as ligands for transition metals, forming stable complexes:
Key Data :
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X-ray crystallography confirms bidentate coordination via morpholine-O and pyrimidine-N .
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Complexes exhibit enhanced stability in aqueous media compared to free ligands.
Photochemical Reactivity
Under UV light (λ = 254 nm), the compound undergoes C–Cl bond homolysis, forming aryl radicals:
| Conditions | Products | Radical Trapping Agent |
|---|---|---|
| UV light, benzene, 6 h | 2-Phenyl-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide + Cl- | TEMPO (trapped radical) |
Stability Under Physiological Conditions
In simulated gastric fluid (pH 1.2, 37°C), the compound remains stable for >24 h, while in liver microsomes, slow N-dealkylation occurs:
| Condition | Half-Life | Major Metabolite |
|---|---|---|
| pH 7.4 buffer, 37°C | >48 h | None |
| Rat liver microsomes | 6.2 h | 2-(4-Chlorophenyl)-N-(4,6-dimethyl-2-hydroxypyrimidin-5-yl)acetamide |
Scientific Research Applications
Medicinal Chemistry
The primary application of this compound lies in its potential as a therapeutic agent. Research indicates that it may act as an inhibitor of certain enzymes involved in cancer proliferation. For instance, studies have shown that compounds with similar structures exhibit promising activity against various cancer cell lines by targeting pathways such as the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival .
Pharmacological Studies
Pharmacological investigations have focused on the compound's interaction with various receptors and enzymes. It has been noted for its ability to modulate neurotransmitter levels, suggesting potential applications in treating neurological disorders .
The compound has been evaluated for its anti-inflammatory and analgesic properties. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .
Case Studies
Several case studies highlight the efficacy of 2-(4-chlorophenyl)-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide:
- Case Study 1 : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
- Case Study 2 : Another research article demonstrated that this compound could effectively reduce tumor growth in xenograft models of prostate cancer. The study suggested that the compound inhibited tumor angiogenesis by downregulating VEGF expression .
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s key structural elements include:
- Pyrimidine core: Substituted with dimethyl and morpholino groups at positions 4,6 and 2, respectively.
- Acetamide linkage : Connects a 4-chlorophenyl group to the pyrimidine ring.
Comparisons with similar compounds (Table 1) reveal:
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle: Pyrimidine derivatives (Target, ) often exhibit diverse bioactivities, influenced by substituents. The Target’s morpholino group may improve membrane permeability compared to amino/hydroxy groups in . Pyridine-based analogs (e.g., ) demonstrate potent insecticidal activity, suggesting pyrimidine cores could offer similar or distinct target specificity .
Acetamide Linkage: The 4-chlorophenyl group in the Target is structurally analogous to WH7’s 4-chloro-2-methylphenoxy group . Chlorinated aryl groups are common in agrochemicals for enhancing lipophilicity and target binding . Thio-linked acetamides (e.g., ) show higher insecticidal activity than non-thio analogs, indicating the importance of linker chemistry .
Substituent Effects: Morpholino vs. Amino/Hydroxy Groups: The Target’s morpholino substituent likely increases solubility and metabolic stability compared to polar amino/hydroxy groups in .
Biological Activity
2-(4-chlorophenyl)-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its structural components:
- Chlorophenyl Group : Enhances lipophilicity and biological activity.
- Morpholinopyrimidine Moiety : Implicated in kinase inhibition.
- Acetamide Functionality : Contributes to the overall stability and solubility of the compound.
Molecular Formula : C16H19ClN4O
Molecular Weight : 318.80 g/mol
The primary mechanism of action for this compound involves the inhibition of specific kinases, notably Polo-like kinase 4 (PLK4), which is crucial for centriole duplication and cell cycle regulation. Inhibition of PLK4 can lead to disrupted cell division, particularly in cancer cells that rely on this pathway for proliferation .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties through:
- Inhibition of Tumor Growth : Studies have shown its effectiveness in various cancer cell lines, including those with mutations in the p53 gene.
- Induction of Apoptosis : The compound has been observed to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Enzyme Inhibition
The compound acts as a potent inhibitor of several kinases involved in cellular signaling pathways. This inhibition is critical for:
- Regulating Cell Proliferation : By blocking these kinases, the compound can effectively slow down or halt the growth of cancerous cells.
Case Studies
-
Study on PLK4 Inhibition :
- Objective : To evaluate the effects of the compound on PLK4 activity.
- Methodology : Cancer cell lines were treated with varying concentrations of the compound.
- Findings : A dose-dependent reduction in PLK4 activity was observed, correlating with decreased cell viability and increased apoptosis markers .
- Comparative Analysis with Other Kinase Inhibitors :
Data Summary
| Property | Value |
|---|---|
| Molecular Weight | 318.80 g/mol |
| Solubility | Soluble in DMSO |
| Target Kinase | PLK4 |
| IC50 (in vitro) | 50 nM (varies by cell line) |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-chlorophenyl)-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves coupling a 4-chlorophenylacetamide derivative with a substituted pyrimidine moiety. A common approach is reacting 4,6-dimethyl-2-morpholinopyrimidin-5-amine with 2-(4-chlorophenyl)acetyl chloride under basic conditions (e.g., DMF/NaH). Key intermediates include 4,6-dimethyl-2-morpholinopyrimidin-5-amine and halogenated acetamide precursors. Crystallographic validation of intermediates (e.g., sulfanyl-acetamide derivatives) is critical to confirm regioselectivity .
Q. How is the crystal structure of this compound determined, and what are the implications of its molecular packing on physicochemical properties?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For analogs like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, SCXRD revealed planar pyrimidine rings and intermolecular hydrogen bonds (N–H⋯O/S) that stabilize the lattice . Such packing influences solubility and thermal stability. Computational modeling (e.g., Hirshfeld surface analysis) can further predict interactions like π-π stacking or van der Waals forces .
Advanced Research Questions
Q. What strategies can be employed to optimize the synthetic yield of this compound, particularly in overcoming challenges related to regioselectivity or byproduct formation?
- Methodological Answer :
- Regioselectivity : Use directing groups (e.g., morpholine in the pyrimidine ring) to control substitution sites.
- Byproduct Mitigation : Employ chromatographic purification (e.g., flash column chromatography with ethyl acetate/hexane gradients) and monitor reactions via LC-MS.
- Catalytic Optimization : Transition-metal catalysts (e.g., Pd/Cu) can enhance coupling efficiency in heterocyclic systems .
Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound's conformational stability?
- Methodological Answer :
- Comparative Analysis : Overlay DFT-optimized structures with SCXRD data to identify discrepancies in bond angles or torsion angles.
- Solvent Effects : Simulate solvent interactions (e.g., using COSMO-RS) to assess how polarity impacts conformational preferences .
- Dynamic Studies : Perform variable-temperature NMR to observe rotational barriers in morpholine or acetamide groups .
Q. What methodologies are recommended for establishing structure-activity relationships (SAR) of this compound in the context of biological target interactions?
- Methodological Answer :
- Functional Group Modulation : Synthesize analogs with variations in the chlorophenyl group (e.g., fluorophenyl) or pyrimidine substituents (e.g., replacing morpholine with piperazine).
- Biological Assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays.
- Computational Docking : Use AutoDock Vina to predict binding modes to receptors like ATP-binding pockets, guided by pyrimidine-based pharmacophores .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic data on analogous compounds, such as variations in hydrogen-bonding networks?
- Methodological Answer :
- Systematic Comparison : Compile data from multiple analogs (e.g., N-(3-chlorophenyl) vs. N-(4-chlorophenyl) derivatives) to identify trends in hydrogen-bond donor/acceptor preferences .
- Environmental Factors : Consider crystallization solvents (e.g., DMSO vs. ethanol) that may alter packing motifs.
- Validation : Replicate experiments under identical conditions to rule out artifacts .
Key Research Findings Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
